ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base and a solvent such as ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the thiophene ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being studied for its potential use in drug development due to its biological activities.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In its anticancer activity, it may induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL 5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Properties
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-22(27)18-13(2)19(20(26)23-14-7-9-15(28-3)10-8-14)31-21(18)24-17(25)12-16-6-5-11-30-16/h5-11H,4,12H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIRJXZAWBLXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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